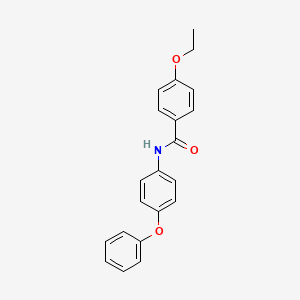
4-ethoxy-N-(4-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(4-phenoxyphenyl)benzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of a specific protein kinase, and has been shown to have a range of effects on cellular processes. In
科学的研究の応用
4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the study of cancer, as 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro. In addition, 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have potential applications in the study of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques in the brain. Other potential applications of 4-ethoxy-N-(4-phenoxyphenyl)benzamide include the study of inflammation, autoimmune diseases, and metabolic disorders.
作用機序
4-ethoxy-N-(4-phenoxyphenyl)benzamide is a selective inhibitor of the protein kinase CK2, which plays a critical role in a range of cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have a range of effects on cellular processes, including the inhibition of cancer cell growth and the prevention of amyloid beta plaque formation in the brain.
Biochemical and Physiological Effects:
4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-ethoxy-N-(4-phenoxyphenyl)benzamide inhibits the growth of cancer cells, prevents the formation of amyloid beta plaques in the brain, and reduces inflammation. In vivo studies have shown that 4-ethoxy-N-(4-phenoxyphenyl)benzamide can reduce tumor growth in mice, and can improve cognitive function in a mouse model of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using 4-ethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments is its selectivity for CK2, which allows researchers to study the specific effects of inhibiting this protein kinase. In addition, 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to be a reliable and reproducible compound, which makes it a useful tool for scientific research. However, one limitation of using 4-ethoxy-N-(4-phenoxyphenyl)benzamide is that it is a relatively new compound, and there is still much to be learned about its potential applications and limitations.
将来の方向性
There are many potential future directions for research on 4-ethoxy-N-(4-phenoxyphenyl)benzamide. One area of research is in the study of cancer, where 4-ethoxy-N-(4-phenoxyphenyl)benzamide has shown promise as a potential treatment for a range of cancers. Another area of research is in the study of Alzheimer's disease, where 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have potential as a therapy for preventing the formation of amyloid beta plaques in the brain. Other potential areas of research include the study of inflammation, autoimmune diseases, and metabolic disorders. As research on 4-ethoxy-N-(4-phenoxyphenyl)benzamide continues, it is likely that new applications and limitations of this compound will be discovered, making it an important tool for scientific research in the years to come.
合成法
The synthesis of 4-ethoxy-N-(4-phenoxyphenyl)benzamide involves several steps, including the reaction of 4-phenoxyphenol with ethyl 4-chlorobenzoate to produce ethyl 4-(4-phenoxyphenyl)benzoate. This intermediate is then reacted with ethylamine to produce 4-ethoxy-N-(4-phenoxyphenyl)benzamide. The synthesis of 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been described in detail in several scientific publications, and has been shown to be a reliable and reproducible method for producing this compound.
特性
IUPAC Name |
4-ethoxy-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-24-18-12-8-16(9-13-18)21(23)22-17-10-14-20(15-11-17)25-19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJONPFCTVIHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)
![5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B5169382.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5169388.png)


![N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5169415.png)

![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5169437.png)
![4-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5169439.png)
![1,8-dibromo-17-(3,4-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169453.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)
![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)
